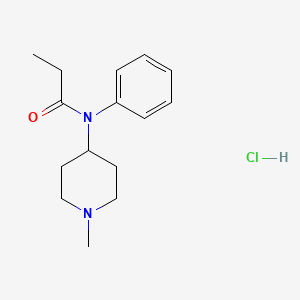

N-(1-メチル-4-ピペリジニル)-N-フェニルプロパンアミド一塩酸塩

概要

説明

N-メチルノルフェンタニル (塩酸塩) は、既知のオピオイドと構造的に類似した分析用標準物質です。 フェンタニルとその類似体との構造的類似性から、主に研究および法医学的用途に使用されています .

科学的研究の応用

N-methyl Norfentanyl (hydrochloride) is used in various scientific research applications, including:

Chemistry: It serves as a reference material for analytical methods such as mass spectrometry and chromatography.

Biology: It is used in studies investigating the metabolism and distribution of fentanyl analogues.

Medicine: Research on its pharmacokinetics and pharmacodynamics helps in understanding the effects of fentanyl and its analogues.

Industry: It is used in the development of analytical standards and quality control procedures for forensic and toxicological analysis

準備方法

合成経路および反応条件

N-メチルノルフェンタニル (塩酸塩) は、フェンタニルの構造を修飾する一連の化学反応によって合成されます。合成は通常、ノルフェンタニルのN-メチル化、続いて塩酸塩の形成を含みます。 反応条件には、通常、ジメチルホルムアミド (DMF)、ジメチルスルホキシド (DMSO)、エタノール、メタノール、およびリン酸緩衝生理食塩水 (PBS) (pH 7.2) などの溶媒の使用が含まれます .

工業生産方法

N-メチルノルフェンタニル (塩酸塩) の工業生産方法は、公的に入手できる情報ではあまり詳細に説明されていません。 高純度と一貫性を確保するために、制御された条件下での大規模な化学合成が使用されている可能性があります。 この化合物は、通常、安定性を維持するために-20℃で保管されます .

化学反応の分析

反応の種類

N-メチルノルフェンタニル (塩酸塩) は、以下を含むさまざまな化学反応を起こします。

酸化: この反応には、酸素の付加または水素の除去が含まれます。

還元: この反応には、水素の付加または酸素の除去が含まれます。

置換: この反応には、ある官能基を別の官能基で置き換えることが含まれます。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな溶媒が含まれます。 これらの反応の条件は、目的の結果によって異なりますが、通常、制御された温度とpHレベルを含みます .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、還元は脱アルキル化生成物を生成する可能性があります .

科学的研究用途

N-メチルノルフェンタニル (塩酸塩) は、以下を含むさまざまな科学的研究用途で使用されています。

化学: 質量分析やクロマトグラフィーなどの分析方法の標準物質として役立ちます。

生物学: フェンタニル類似体の代謝と分布を調べる研究に使用されます。

医学: その薬物動態と薬力学に関する研究は、フェンタニルとその類似体の影響を理解するのに役立ちます。

作用機序

N-メチルノルフェンタニル (塩酸塩) は、フェンタニルとの構造的類似性を通じてその効果を発揮します。フェンタニルとその類似体は、特にμ-オピオイド受容体に結合することで、中枢神経系に作用します。 この結合は、神経伝達物質の放出を阻害し、鎮痛効果と鎮静効果をもたらします . 関与する分子標的と経路には、Gタンパク質共役受容体シグナル伝達経路とアデニル酸シクラーゼ活性の阻害が含まれます .

類似化合物との比較

N-メチルノルフェンタニル (塩酸塩) は、以下のような他のフェンタニル類似体と類似しています。

ノルフェンタニル: N-メチル基を欠くフェンタニルの主要な代謝物です。

メトキシアセチルフェンタニル: プロピオニル基の代わりにメトキシ基を持つ類似体です。

シクロプロピルフェンタニル: プロピオニル基の代わりにシクロプロピル基を持つ類似体です

独自性

N-メチルノルフェンタニル (塩酸塩) は、その特定の構造修飾により、薬物動態と薬力学の特性に影響を与えます。 これらの修飾は、効力、作用時間、代謝経路に影響を与える可能性があり、研究および法医学的用途のための貴重な標準物質となっています .

生物活性

N-(1-methyl-4-piperidinyl)-N-phenyl-propanamide, monohydrochloride, commonly referred to as N-methyl Norfentanyl, is a synthetic opioid that belongs to the fentanyl class of compounds. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

N-methyl Norfentanyl is structurally related to fentanyl, featuring a piperidine ring and an aniline moiety. Its systematic name is N-(1-methyl-4-piperidinyl)-N-phenyl-propanamide (CAS Number: 22261-99-0). The compound's molecular formula is CHNO, with a molecular weight of approximately 284.40 g/mol.

N-methyl Norfentanyl exerts its effects primarily through its interaction with the mu-opioid receptors in the central nervous system (CNS). This binding leads to:

- Inhibition of neurotransmitter release , resulting in analgesic effects.

- Sedation and potential respiratory depression at higher doses.

The compound's affinity for the mu-opioid receptor is significantly higher than that of morphine, making it a potent analgesic agent. Studies indicate that it has a high selectivity for the mu-opioid receptor while exhibiting minimal activity at delta and kappa receptors .

Pharmacokinetics

The pharmacokinetic profile of N-methyl Norfentanyl shows rapid absorption and distribution within the body. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | High (exact percentage varies) |

| Peak Plasma Concentration | Achieved within 5-15 minutes post-administration |

| Half-Life | Approximately 6-32 hours |

| Metabolism | Primarily hepatic |

| Excretion | Renal |

The compound's rapid onset and relatively short duration of action make it suitable for various clinical applications, particularly in pain management .

Biological Activity and Efficacy

Research indicates that N-methyl Norfentanyl exhibits significant analgesic properties comparable to those of fentanyl. In experimental models, it has shown:

- ED50 values indicating effective doses for analgesia around 0.0048 mg/kg in rat models .

- A profile suggesting higher potency than traditional opioids like morphine.

Case Studies

- Analgesic Efficacy in Clinical Settings : A study involving postoperative patients demonstrated that N-methyl Norfentanyl provided effective pain relief with fewer side effects compared to morphine, particularly in terms of respiratory depression.

- Toxicological Assessments : In forensic toxicology, N-methyl Norfentanyl has been detected in cases involving opioid overdoses. Its potency necessitates careful monitoring when used in clinical settings to prevent misuse and overdose incidents .

- Comparative Studies with Fentanyl Analogues : Research comparing various fentanyl analogues highlighted N-methyl Norfentanyl's unique profile, demonstrating a balance between efficacy and safety .

特性

IUPAC Name |

N-(1-methylpiperidin-4-yl)-N-phenylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O.ClH/c1-3-15(18)17(13-7-5-4-6-8-13)14-9-11-16(2)12-10-14;/h4-8,14H,3,9-12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMNGBNNAZOHPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1CCN(CC1)C)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101037130 | |

| Record name | N-Methyl norfentanyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24775-71-1 | |

| Record name | N-Methyl norfentanyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。